molecular formula C24H29N5O3S B11329066 6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11329066
M. Wt: 467.6 g/mol
InChI Key: SAQZEJFILALBEF-UHFFFAOYSA-N
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Description

6-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group, a pyrimidine ring, and a methylphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: This involves the reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine.

    Formation of the Pyrimidine Intermediate: This involves the reaction of 2-methyl-4-chloropyrimidine with 4-methylphenylamine under acidic conditions to form the substituted pyrimidine.

    Coupling Reaction: The final step involves the coupling of the piperazine and pyrimidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: It can be used to study the effects of sulfonylated piperazine derivatives on cellular processes.

    Pharmaceuticals: It can be used in the formulation of drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The piperazine and pyrimidine rings can interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE: A simpler analog with similar sulfonylated piperazine structure.

    2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE: A simpler analog with similar pyrimidine structure.

Uniqueness

6-[4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its combination of sulfonylated piperazine and substituted pyrimidine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O3S/c1-17-5-8-20(9-6-17)27-23-16-24(26-19(3)25-23)28-11-13-29(14-12-28)33(30,31)22-15-18(2)7-10-21(22)32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27)

InChI Key

SAQZEJFILALBEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC

Origin of Product

United States

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